molecular formula C20H20N6 B6421077 N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 921472-82-4

N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B6421077
CAS No.: 921472-82-4
M. Wt: 344.4 g/mol
InChI Key: METAXXPSIWCZBZ-UHFFFAOYSA-N
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Description

N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C20H20N6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.17494466 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanism of action.

Chemical Structure and Properties

The molecular formula for this compound is C20H20N6, with a molecular weight of approximately 360.41 g/mol. The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with dimethylamino and phenyl substituents that are crucial for its biological activity.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class act primarily as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. Specifically, this compound has demonstrated significant binding affinity to CDK2, leading to inhibition of kinase activity and subsequent reduction in cancer cell proliferation.

Binding Affinity Studies

Molecular docking studies have shown that this compound fits well into the active site of CDK2, establishing essential hydrogen bonds that facilitate enzymatic inhibition. The structure-activity relationship (SAR) analyses suggest that modifications to the methyl or phenyl groups can enhance or diminish its biological activity.

Anticancer Properties

This compound exhibits potent cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 Value (nM) Description
MCF-745Breast cancer
HCT-11699Colon cancer

These IC50 values indicate that the compound is effective at low concentrations, making it a promising candidate for further development as an anticancer therapeutic.

Anti-inflammatory Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. The mechanism behind this activity involves the modulation of specific signaling pathways associated with inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on CDK Inhibition : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines could effectively inhibit CDK2 with IC50 values significantly lower than existing treatments. This highlights the potential of this compound as a lead for developing new anticancer drugs.
  • Structure-Activity Relationship Analysis : Another study focused on the SAR of various derivatives found that modifications at the N4 position could enhance binding affinity and selectivity towards CDK2.

Properties

IUPAC Name

6-N,6-N-dimethyl-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-14-9-7-8-12-17(14)22-18-16-13-21-26(15-10-5-4-6-11-15)19(16)24-20(23-18)25(2)3/h4-13H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METAXXPSIWCZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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